Cas no 1323710-31-1 (N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide)

N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide
- N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
- N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide
- AKOS024490269
- N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-phenylethanesulfonamide
- VU0629788-1
- F5017-1057
- 1323710-31-1
-
- インチ: 1S/C21H30N2O3S/c1-17-14-21(18(2)26-17)16-23-11-8-20(9-12-23)15-22-27(24,25)13-10-19-6-4-3-5-7-19/h3-7,14,20,22H,8-13,15-16H2,1-2H3
- InChIKey: UYHRVMURAUCPEL-UHFFFAOYSA-N
- ほほえんだ: S(CCC1C=CC=CC=1)(NCC1CCN(CC2C=C(C)OC=2C)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 390.19771400g/mol
- どういたいしつりょう: 390.19771400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 70.9Ų
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5017-1057-1mg |
N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide |
1323710-31-1 | 1mg |
$54.0 | 2023-09-10 |
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide 関連文献
-
1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamideに関する追加情報
Recent Advances in the Study of N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide (CAS: 1323710-31-1)
The compound N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide (CAS: 1323710-31-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on the synthesis and optimization of N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide. Researchers have employed advanced synthetic methodologies, including multi-step organic synthesis and computational modeling, to improve the yield and purity of the compound. The structural complexity of this molecule, which combines a furan ring, piperidine moiety, and sulfonamide group, presents both challenges and opportunities for synthetic chemists. Notably, the incorporation of the 2,5-dimethylfuran-3-yl group has been identified as a critical factor influencing the compound's bioactivity.
Pharmacological investigations have revealed promising results regarding the biological activity of 1323710-31-1. In vitro studies demonstrate that this compound exhibits selective binding affinity for specific protein targets, particularly those involved in neurological disorders and inflammatory pathways. The sulfonamide functionality appears to play a crucial role in these interactions, potentially serving as a hydrogen bond acceptor or donor in target binding. Recent findings suggest that the compound may modulate key signaling pathways, making it a potential candidate for the treatment of conditions such as neuropathic pain or certain autoimmune diseases.
Structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of 1323710-31-1's biological effects. Researchers have systematically modified various regions of the molecule to identify the pharmacophore and optimize its therapeutic potential. The piperidin-4-ylmethyl linker has been shown to be essential for maintaining activity, while modifications to the phenyl ring of the phenylethane moiety have yielded derivatives with varying potency. These findings are guiding the development of second-generation compounds with improved pharmacological profiles.
Recent preclinical evaluations have assessed the pharmacokinetic properties and safety profile of N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide. Studies in animal models indicate acceptable bioavailability and metabolic stability, though challenges remain regarding blood-brain barrier penetration for potential CNS applications. Toxicity assessments have shown a favorable safety window at therapeutic doses, supporting further investigation of this compound as a drug candidate.
The potential therapeutic applications of 1323710-31-1 continue to expand as new research emerges. Recent findings suggest possible utility in oncology, with preliminary data indicating activity against certain cancer cell lines. Additionally, computational docking studies have identified novel protein targets that may be modulated by this compound, opening new avenues for research. These discoveries highlight the versatility of this chemical scaffold and its potential to address multiple unmet medical needs.
In conclusion, N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide represents a promising compound in medicinal chemistry research. The growing body of evidence supporting its biological activity and therapeutic potential warrants continued investigation. Future research directions may include further optimization of the chemical structure, expanded preclinical testing, and exploration of combination therapies. As understanding of this compound's mechanism of action deepens, it may emerge as a valuable tool for both basic research and clinical applications in the chemical biology and pharmaceutical fields.
1323710-31-1 (N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-2-phenylethane-1-sulfonamide) 関連製品
- 303144-91-4(N-Allyl-3-(trifluoromethyl)benzenecarboxamide)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
- 2172001-74-8(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidoheptanoic acid)
- 1857035-40-5(2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)
- 2229412-56-8(1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one)
- 1379191-77-1(4-Amino-3-(propylamino)benzoic acid)
- 2137960-00-8(4-Piperidinamine, 1-ethyl-4-ethynyl-)
- 2172025-60-2(2-(1-amino-2,2-dimethylpropyl)-4-(2-methoxyethyl)phenol)
- 1824146-80-6(Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate)



